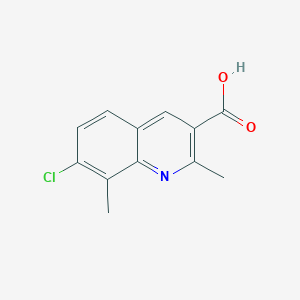

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-2,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-10(13)4-3-8-5-9(12(15)16)7(2)14-11(6)8/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJOAECAXTVYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=C(N=C12)C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589161 | |

| Record name | 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-22-0 | |

| Record name | 7-Chloro-2,8-dimethyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948290-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948290-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their synthesis and unambiguous structure confirmation are critical first steps in drug discovery and development. This whitepaper provides a comprehensive technical guide to the structural elucidation of a specific derivative, 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid. It details a plausible synthetic route, outlines the complete analytical workflow, and presents a thorough interpretation of spectroscopic data including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are systematically tabulated for clarity and comparative analysis.

Proposed Synthesis Pathway

The synthesis of the target compound can be efficiently achieved via a Gould-Jacobs reaction. This established method involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate (EMME) derivative or a similar β-keto ester equivalent, followed by thermal cyclization and subsequent hydrolysis. For the target molecule, the logical starting materials are 3-chloro-2-methylaniline and diethyl 2-acetylmalonate. The reaction proceeds through an intermediate which is cyclized at high temperature, followed by saponification to yield the final carboxylic acid.

Caption: Proposed Gould-Jacobs synthesis pathway for the target compound.

Structure Elucidation Workflow

The confirmation of the molecular structure is a systematic process that integrates synthesis with multiple analytical techniques. The crude product from the synthesis is first purified, typically by recrystallization, to ensure the analytical data collected is from a pure sample. Subsequently, a battery of spectroscopic methods is employed. Mass spectrometry establishes the molecular weight and elemental composition. Infrared spectroscopy identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the definitive assembly of the molecular skeleton.

Caption: Logical workflow for the structure elucidation process.

Spectroscopic Data & Interpretation

The following sections detail the expected spectroscopic data for this compound. This data is predicted based on established principles and data from structurally similar compounds.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton map of the molecule. The aromatic region is expected to show two doublets corresponding to the protons at the C5 and C6 positions. Two singlets in the aliphatic region will correspond to the two methyl groups, with the C8-methyl appearing at a slightly lower field than the C2-methyl due to its position on the benzene ring. A very broad singlet at a high chemical shift is characteristic of the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 | br s | 1H | COOH | Highly deshielded acidic proton, subject to hydrogen bonding. |

| 8.15 | d | 1H | H-5 | Aromatic proton, doublet due to coupling with H-6. |

| 7.68 | d | 1H | H-6 | Aromatic proton, doublet due to coupling with H-5. |

| 2.75 | s | 3H | C8-CH₃ | Methyl group on the aromatic ring. |

| 2.60 | s | 3H | C2-CH₃ | Methyl group adjacent to the nitrogen in the quinoline ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is expected to show 12 distinct signals, corresponding to the 11 carbons in the core structure and the carboxylic acid carbon. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Aromatic and heterocyclic carbons will resonate between 120-150 ppm, while the methyl carbons will appear upfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| 168.5 | C=O | Carboxylic acid carbonyl carbon. |

| 152.0 | C-2 | sp² carbon attached to nitrogen and methyl group. |

| 146.8 | C-8a | Quaternary carbon at the ring junction. |

| 138.0 | C-4 | sp² carbon adjacent to the carboxylic acid group. |

| 135.5 | C-7 | Quaternary carbon attached to chlorine. |

| 130.0 | C-4a | Quaternary carbon at the ring junction. |

| 128.5 | C-5 | Aromatic CH carbon. |

| 126.2 | C-6 | Aromatic CH carbon. |

| 125.0 | C-8 | Quaternary carbon attached to a methyl group. |

| 122.1 | C-3 | sp² carbon attached to the carboxylic acid group. |

| 23.5 | C2-CH₃ | Methyl carbon at position 2. |

| 17.8 | C8-CH₃ | Methyl carbon at position 8. |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula. The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic peaks in an approximate 3:1 ratio.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Assignment | Rationale |

|---|---|---|

| 249.0557 | [M]⁺ (³⁵Cl) | Calculated exact mass for C₁₂H₁₀³⁵ClNO₂. |

| 250.0636 | [M+H]⁺ (³⁵Cl) | Protonated molecular ion. |

| 251.0527 | [M]⁺ (³⁷Cl) | Isotopic peak for ³⁷Cl isotope. |

| 252.0606 | [M+H]⁺ (³⁷Cl) | Protonated molecular ion with ³⁷Cl isotope. |

| 204.0661 | [M-COOH]⁺ | Fragment corresponding to the loss of the carboxylic acid group. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The spectrum of this compound will be dominated by a very broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, and several peaks in the fingerprint region corresponding to the substituted quinoline core.[3][4]

Table 4: Predicted IR Absorption Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1610, 1575 | Medium | C=C / C=N stretch | Aromatic/Quinoline Ring |

| 1450 | Medium | C-H bend | CH₃ |

| 830 | Strong | C-Cl stretch | Aryl Halide |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general Gould-Jacobs procedures.[1]

-

Condensation: In a round-bottom flask, combine 3-chloro-2-methylaniline (10 mmol) and diethyl 2-acetylmalonate (11 mmol). Heat the mixture at 120 °C for 2 hours. The reaction can be monitored by TLC.

-

Cyclization: Allow the mixture to cool slightly. Add the viscous intermediate dropwise to a flask containing vigorously stirred Dowtherm A (20 mL) preheated to 250 °C. Maintain the temperature for 30 minutes.

-

Workup 1: Cool the reaction mixture to below 100 °C and carefully dilute with petroleum ether (100 mL). The cyclized ester product will precipitate. Filter the solid, wash with petroleum ether, and dry.

-

Saponification: Suspend the crude ester in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (30 mL). Reflux the mixture for 3 hours until a clear solution is obtained.

-

Isolation: Cool the solution in an ice bath and acidify to pH ~3 using concentrated HCl. The carboxylic acid product will precipitate.

-

Purification: Filter the solid product, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Use a proton-decoupled sequence. A 45° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are standard.

Mass Spectrometry

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

-

Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire data in positive ion mode over a mass range of m/z 100-500.

IR Spectroscopy

-

Sample Preparation: Place a small amount of the dry, purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data and methodologies to facilitate further investigation of this molecule.

Core Physicochemical Properties

This compound is a quinoline derivative with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol .[1] Its chemical structure features a chloro substituent at the 7-position, two methyl groups at the 2- and 8-positions, and a carboxylic acid group at the 3-position of the quinoline core.

Quantitative Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that while some properties are confirmed, others are estimated based on computational models and data from structurally similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₀ClNO₂ | Amerigo Scientific[1] |

| Molecular Weight | 235.67 g/mol | Amerigo Scientific[1] |

| CAS Number | 948290-22-0 | Amerigo Scientific[1] |

| Predicted XlogP | ~2.7 - 3.5 | PubChem (similar compounds)[2] |

| Predicted pKa (acidic) | ~2.3 - 4.5 | ChemicalBook, Computational Models (similar compounds)[3][4] |

| Predicted Solubility | Low in water | Inferred from high LogP and structure |

| Melting Point | Not available | |

| Boiling Point | Not available |

Experimental Protocols

Proposed Synthesis of this compound

This proposed methodology involves a multi-step synthesis culminating in the desired product.

Step 1: Synthesis of Diethyl 2-((3-chloro-2-methylphenyl)amino)maleate

-

In a round-bottom flask, combine 3-chloro-2-methylaniline and diethyl 2-oxosuccinate in equimolar amounts.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 7-Chloro-8-methyl-4-hydroxyquinoline-3-carboxylate

-

Add the purified product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization.

-

Maintain the temperature for a specified period, monitoring the reaction by TLC.

-

Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with the non-polar solvent, and dry under vacuum.

Step 3: Chlorination to Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

-

Suspend the product from Step 2 in phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for several hours.

-

Carefully pour the cooled reaction mixture onto crushed ice to decompose the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

Step 4: Formylation to Ethyl 7-chloro-2-formyl-8-methylquinoline-3-carboxylate

Step 5: Hydrolysis to this compound

-

Dissolve the ethyl ester from the preceding step in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry to yield this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of quinoline-3-carboxylic acid have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and microbiology.[6][7][8]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 7-chloroquinoline derivatives.[9][10] The planar quinoline ring system can intercalate into DNA, disrupting DNA replication and transcription, a mechanism shared by several established anticancer drugs.[11] Furthermore, quinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[11] The acidic nature of the carboxylic acid group may enhance selectivity for the acidic tumor microenvironment.[6][7]

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

The 7-chloroquinoline scaffold is a key component of several antimalarial drugs, including chloroquine. This suggests that this compound may also exhibit antimicrobial properties. The proposed mechanism for antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. It is plausible that this compound could have activity against various bacterial and fungal strains as well.[12]

Caption: A logical workflow for the further investigation of this compound.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - 7-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7,8-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID | 71082-60-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ijmphs.com [ijmphs.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-depth Technical Guide: 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

CAS Number: 948290-22-0

This technical guide serves to provide a comprehensive overview of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid, consolidating its fundamental properties and presenting a survey of its role in scientific research. Aimed at researchers, scientists, and professionals in drug development, this document outlines the available data on this chemical entity. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide also highlights the general context of quinoline-3-carboxylic acids in research.

Core Compound Properties

A summary of the essential physicochemical properties of this compound is presented below. This information is critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 948290-22-0 | |

| Molecular Formula | C₁₂H₁₀ClNO₂ | |

| Molecular Weight | 235.67 g/mol | |

| Canonical SMILES | Cc1nc2c(C)c(Cl)ccc2cc1C(O)=O | |

| InChI Key | (Unavailable in cited sources) | |

| Appearance | (Data not available) | |

| Solubility | (Data not available) | |

| Melting Point | (Data not available) | |

| Boiling Point | (Data not available) |

Synthesis and Experimental Protocols

A thorough search of scientific databases and literature did not yield specific, detailed experimental protocols for the synthesis of this compound.

General Synthetic Strategy for Quinoline-3-Carboxylic Acids:

The synthesis of quinoline derivatives often involves well-established methodologies such as the Gould-Jacobs reaction, Conrad-Limpach synthesis, or Doebner-von Miller reaction. A plausible synthetic workflow for analogous structures is depicted below. This diagram represents a generalized approach and has not been experimentally verified for the specific target compound.

Caption: Generalized workflow for the synthesis of quinoline-3-carboxylic acid derivatives.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

Context within Drug Discovery:

The quinoline-3-carboxylic acid scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities. These activities include, but are not limited to, antibacterial, antiviral, anticancer, and anti-inflammatory effects. The functionalization of the quinoline ring at various positions can significantly modulate the pharmacological profile of the resulting derivatives. The logical relationship for the investigation of such compounds is outlined in the following diagram.

An In-depth Technical Guide to 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid, including its chemical properties, synthesis protocols, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 948290-22-0 | [2] |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [2] |

| Molecular Weight | 235.67 g/mol | [2] |

| SMILES | Cc1nc2c(C)c(Cl)ccc2cc1C(O)=O | [2] |

Synthesis and Experimental Protocols

Generalized Experimental Protocol for Synthesis of 7-Chloro-quinoline Carboxylic Acid Derivatives:

-

Formation of the Enamine Intermediate: An appropriately substituted aniline (e.g., 3-chloro-2-methylaniline) is reacted with an active methylene compound such as diethyl ethoxymethylenemalonate (EMME) or a β-ketoester. This condensation reaction, typically heated, yields an enamine intermediate.

-

Cyclization: The enamine intermediate is subjected to thermal cyclization at high temperatures (often >200°C). This step forms the quinoline ring system. The specific conditions can vary depending on the reactivity of the substrates.

-

Saponification/Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing the ester with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.[3]

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent, to yield the final 7-chloro-substituted quinoline-3-carboxylic acid.

Biological and Pharmacological Context

The quinoline core is a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1] Carboxylic acid derivatives of quinoline, in particular, have been investigated for their potential as antiproliferative and anti-inflammatory agents.[4][5]

Studies on various quinoline-3-carboxylic acids have shown that they can exhibit significant anti-inflammatory properties, in some cases comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[4] Furthermore, certain substituted quinoline-3-carboxylic acids have demonstrated selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents.[5] The specific biological activities of this compound are not extensively documented in publicly available literature, presenting an opportunity for further research.

Visualized Workflow and Pathways

To illustrate the relationships in the synthesis process, the following diagram outlines a generalized workflow for the preparation and subsequent reaction of a quinoline carboxylic acid.

Caption: Generalized workflow for the synthesis and potential development of quinoline-3-carboxylic acids.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

An In-depth Technical Guide to 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, outlines a potential synthetic pathway with experimental protocols, and discusses its prospective biological significance based on related quinoline derivatives.

Physicochemical Properties

This compound is a heterocyclic compound belonging to the quinoline class.[1] Quinolines are a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. The quantitative properties of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 948290-22-0 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [1] |

| Molecular Weight | 235.67 g/mol | [1] |

| Canonical SMILES | Cc1nc2c(C)c(Cl)ccc2cc1C(O)=O | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted quinoline-3-carboxylic acids can often be achieved through well-established methods such as the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization and subsequent saponification.

A plausible synthetic route for this compound is outlined below, starting from 3-chloro-2-methylaniline.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for a quinoline-3-carboxylic acid via Gould-Jacobs reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the Gould-Jacobs methodology for similar structures.[2]

Step 1: Synthesis of Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate

-

In a round-bottom flask, combine 3-chloro-2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120°C for 2-3 hours, with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.

-

Heat the solution to approximately 240-260°C and maintain this temperature for 30-60 minutes.

-

Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the cyclized product.

-

Filter the solid, wash with hexane, and dry to obtain the ethyl ester of the quinolone.

Step 3: Saponification and Acidification

-

Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the solution to room temperature and filter if any solids are present.

-

Acidify the clear filtrate with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

-

The desired carboxylic acid will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a tautomer of the 4-hydroxyquinoline).

Note: The prompt's target molecule is 7-Chloro-2,8-dimethyl quinoline-3-carboxylic acid. The Gould-Jacobs reaction typically yields a 4-hydroxyquinoline. A different synthetic strategy, such as the Combes quinoline synthesis or a variation, would be required to install the methyl group at the 2-position.

Potential Biological Activity and Applications

While specific biological data for this compound is not widely available in public literature, the quinoline-3-carboxylic acid scaffold is a well-known pharmacophore with significant therapeutic relevance.

-

Antiproliferative and Anticancer Activity : Many quinoline-3-carboxylate derivatives have been reported as potent antiproliferative agents.[3] They can exert their effects by targeting various mechanisms within cancer cells. The acidic moiety can enhance selectivity towards the acidic tumor microenvironment, potentially increasing drug concentration in cancer cells while minimizing effects on non-cancerous tissues.[3]

-

Anti-inflammatory Properties : Certain quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties, with activities comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) in cellular assays.[4]

-

Antibacterial Agents : The quinolone core is fundamental to the quinolone and fluoroquinolone classes of antibiotics. For example, a related compound, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a key intermediate in the synthesis of the antibiotic ciprofloxacin.[5]

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a conceptual model where a quinoline-3-carboxylic acid derivative could exert dual anti-inflammatory and antiproliferative effects by inhibiting key signaling pathways.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid. Extensive searches for specific quantitative solubility data for this compound did not yield publicly available experimental results. Therefore, this document provides a comprehensive, generalized experimental protocol for determining the solubility of quinoline-based carboxylic acids, based on established methodologies for similar pharmaceutical compounds. Additionally, it outlines a logical workflow relevant to the study of such compounds in a drug discovery context.

Data Presentation

While specific experimental data for this compound is not available in the reviewed literature, the following table provides a structured template for researchers to record their findings upon experimental determination.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| Water | 25 | Shake-Flask | ||

| Water | 37 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

| Dichloromethane | 25 | | | Shake-Flask |

Experimental Protocols

The following sections detail the methodologies for determining both thermodynamic (equilibrium) and kinetic solubility, which are crucial parameters in drug discovery and development.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] It involves creating a saturated solution and quantifying the concentration of the dissolved substance.[1][2]

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pure solvent for dilutions

2. Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of the test compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.[2]

-

Prepare a series of calibration standards through serial dilution of the stock solution.[2]

-

Analyze the standards using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, and construct a calibration curve by plotting the analytical response against concentration.[2][3]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the solvent to create a suspension.[1]

-

Seal the vials to prevent solvent evaporation.[2]

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[2][4]

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[2][3]

-

-

Separation and Quantification:

-

After equilibration, cease agitation and allow the vials to stand to let the excess solid settle.

-

For robust separation, centrifuge the samples at a high speed to pellet the undissolved solid.[1][2]

-

Carefully withdraw an aliquot of the clear supernatant.[2]

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.[2][3]

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.[2][3]

-

Analyze the diluted sample using the same analytical method as for the calibration standards to determine the concentration of the dissolved compound.[3][4]

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.[2]

-

Protocol 2: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[5][6]

1. Materials and Equipment:

-

Test compound dissolved in DMSO (stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline)

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate reader (e.g., nephelometer or UV spectrophotometer)[5][6]

2. Procedure (Nephelometric Method):

-

Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[5]

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration.[5]

-

Mix the contents and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 1-2 hours).[5]

-

Measure the light scattering in each well using a nephelometer. The point at which precipitation is detected corresponds to the kinetic solubility.[5][6]

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Caption: Experimental workflow for equilibrium solubility determination.

Caption: General workflow in drug discovery for novel quinoline carboxylic acids.

References

The Genesis of a Therapeutic Powerhouse: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, most notably as the foundational structure for the potent class of quinolone antibiotics. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental methodologies related to this vital chemical entity. From its serendipitous discovery as a byproduct of antimalarial research to the rational design of broad-spectrum antibacterial agents, the history of quinoline-3-carboxylic acids is a testament to the evolution of drug discovery. This document details the seminal synthetic routes, quantitative biological data of key derivatives, and the mechanistic pathways that underpin their therapeutic effects.

Early Discovery and the Dawn of the Quinolone Era

The story of quinoline-3-carboxylic acids as therapeutic agents begins not with a direct search for antibiotics, but as an offshoot of research into antimalarial compounds. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a byproduct with modest antibacterial activity.[1] This compound was nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid, which is structurally related to and considered the first of the quinolone antibiotics.[1][2] This discovery marked a pivotal moment, opening the door to a new class of synthetic antibacterial agents.

Nalidixic acid was introduced into clinical practice in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria.[1][3] However, its clinical utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.[4] This spurred further research to modify the basic scaffold and improve its therapeutic profile.

The Evolution of Quinolone Antibiotics: A Generational Perspective

The development of quinolone antibiotics is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic properties. This progression was driven by systematic modifications to the core quinoline-3-carboxylic acid structure.

First-Generation Quinolones

The first generation, including nalidixic acid, oxolinic acid, and cinoxacin, were primarily effective against Gram-negative enteric bacteria and were mainly used for urinary tract infections.[2] Their mechanism of action was later identified as the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]

Second-Generation: The Advent of Fluoroquinolones

A major breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[6] Norfloxacin, introduced in 1978, was a key example of this new generation.[3] The addition of the fluorine atom and a piperazine ring at the C-7 position dramatically increased the potency and broadened the antibacterial spectrum to include Pseudomonas aeruginosa and some Gram-positive bacteria.[3][7] Ciprofloxacin, another prominent second-generation fluoroquinolone, exhibited even greater potency.[8]

Third and Fourth Generations: Expanding the Spectrum

Subsequent generations of fluoroquinolones, developed from the 1990s onwards, further expanded the spectrum of activity. Third-generation agents like levofloxacin demonstrated enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[6] Fourth-generation compounds, such as moxifloxacin, added activity against anaerobic bacteria to their already broad spectrum.[8]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, quinolones inhibit the A subunit of DNA gyrase, preventing the negative supercoiling of DNA, which is necessary for the initiation of replication.[11]

-

Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. Inhibition of this enzyme interferes with the separation of daughter chromosomes following replication.[12]

The binding of quinolones to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9]

Quantitative Biological Data

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC90 in µg/mL) of representative quinolones against common bacterial pathogens.

| Antibiotic | Generation | E. coli | P. aeruginosa | S. aureus | S. pneumoniae |

| Nalidixic Acid | First | 16 - >1024 | Resistant | Resistant | Resistant |

| Ciprofloxacin | Second | ≤0.015 - 1 | 0.25 - 2 | 0.12 - 1 | 1 - 2 |

| Levofloxacin | Third | ≤0.03 - 0.5 | 0.5 - 4 | 0.25 - 1 | 1 |

| Moxifloxacin | Fourth | ≤0.03 - 0.25 | 1 - 8 | ≤0.06 - 0.25 | 0.25 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols: The Gould-Jacobs Reaction

A foundational synthetic route to the quinoline-4-one core, which is a precursor to many quinolone antibiotics, is the Gould-Jacobs reaction.[9][10]

Principle

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation can yield the desired quinolone scaffold.[9]

General Procedure

Step 1: Condensation of Aniline and DEEM

-

In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130 °C for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) for the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether.

-

Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.

-

Add a non-polar solvent like hexane to aid precipitation.

-

Collect the solid product by filtration and wash with the non-polar solvent.

Step 3: Hydrolysis

-

Suspend the 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Beyond Antibiotics: Other Applications of Quinoline-3-Carboxylic Acids

While the quinolone antibiotics are the most prominent application, the quinoline-3-carboxylic acid scaffold has been explored for other therapeutic purposes. Derivatives have been investigated as:

-

Anticancer Agents: Some quinoline-3-carboxylic acid derivatives have shown antiproliferative activity against various cancer cell lines.[8]

-

Kinase Inhibitors: The scaffold has been used to design inhibitors of protein kinases, such as CK2, which are implicated in cancer and other diseases.[13][14]

-

Antiviral and Antifungal Agents: Research has also explored the potential of these compounds against viral and fungal pathogens.

Conclusion

The discovery and development of quinoline-3-carboxylic acids represent a significant chapter in the history of medicinal chemistry. From the serendipitous discovery of nalidixic acid to the rational design of potent, broad-spectrum fluoroquinolones, this chemical class has had a profound impact on the treatment of infectious diseases. The foundational synthetic methods, such as the Gould-Jacobs reaction, continue to be relevant in the ongoing exploration of this versatile scaffold for new therapeutic applications beyond its traditional role as an antibiotic. This guide provides a foundational understanding for researchers and scientists to build upon in the continuing evolution of quinoline-3-carboxylic acid chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Biological Potential of Substituted Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery and Development

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. Among its many derivatives, substituted quinoline carboxylic acids have garnered significant attention from the scientific community. The presence of the carboxylic acid moiety, coupled with the versatility of the quinoline ring for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological potential of substituted quinoline carboxylic acids, focusing on their anticancer, anti-inflammatory, antibacterial, and antiviral activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Anticancer Activity

Substituted quinoline carboxylic acids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

One of the primary mechanisms by which certain quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway for a continuous supply of nucleotides. By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the suppression of tumor growth.[1]

Another significant anticancer mechanism involves the inhibition of tubulin polymerization. Tubulin is a critical component of microtubules, which play a vital role in cell division, intracellular transport, and maintenance of cell shape. Several quinoline derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Furthermore, some quinoline carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various human cancers and plays a role in cell survival and proliferation.[3] The 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as a key pharmacophore for this activity.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted quinoline carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 | Reference |

| Compound 2f | 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 (Breast) | Micromolar range | [4] |

| Compound 2l | 2,4-disubstituted quinoline-3-carboxylic acid | K562 (Leukemia) | Micromolar range | [4] |

| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [5][6] |

| Compound 7c | Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 1.73 µg/mL | [5] |

| Compound 41 | Quinoline-4-carboxylic acid | DHODH Inhibition | 9.71 nM | [1][5] |

| Compound 43 | Quinoline-4-carboxylic acid | DHODH Inhibition | 26.2 nM | [1][5] |

| Compound 46 | 1,7-naphthyridine-4-carboxylic acid | DHODH Inhibition | 28.3 nM | [1] |

| Kynurenic acid | Quinoline-2-carboxylic acid derivative | MCF7 (Breast) | Remarkable growth inhibition | [7] |

| Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid | HeLa (Cervical), MCF7 (Breast) | Significant cytotoxicity | [7] |

| Quinoline-3-carboxylic acid | Quinoline-3-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [7] |

| Quinoline-4-carboxylic acid | Quinoline-4-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [7] |

Signaling Pathway: DHODH Inhibition in Pyrimidine Biosynthesis

Inhibition of DHODH by quinoline-4-carboxylic acids blocks pyrimidine synthesis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

96-well tissue culture plates

-

Test compound (substituted quinoline carboxylic acid)

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[10]

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.[9][10] Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium.[10] For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.[10] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[12]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[13] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Several quinoline carboxylic acid derivatives have been shown to inhibit the activation of the NF-κB pathway.[13]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected substituted quinoline carboxylic acid derivatives.

| Compound Class | Assay | Cell Line | IC50 | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [7] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [7] |

| Various quinoline derivatives | TNF-α-induced NF-κB activity | Not specified | 7.1 to 12.1 µM | [13] |

Signaling Pathway: NF-κB Inhibition

Inhibition of the NF-κB signaling pathway by quinoline carboxylic acids.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by utilizing a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter.[14]

Materials:

-

HEK293T or other suitable cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Test compound (substituted quinoline carboxylic acid)

-

Stimulating agent (e.g., TNF-α or LPS)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well or 24-well plate one day prior to transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15]

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for a predetermined period (e.g., 1-2 hours).

-

Stimulation: Add the stimulating agent (e.g., TNF-α) to the wells and incubate for an additional 6-24 hours.[15]

-

Cell Lysis: Wash the cells with PBS and lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Assay: Transfer the cell lysates to an opaque 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.[15]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity by the test compound relative to the stimulated control.

Antibacterial Activity

Quinolone carboxylic acids are a well-established class of antibacterial agents, with several compounds being used clinically for decades. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[16] By forming a stable complex with these enzymes and DNA, quinolones trap the enzymes in a state where they have cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

The antibacterial spectrum of substituted quinoline carboxylic acids can be modulated by the nature and position of the substituents on the quinoline ring.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted quinoline carboxylic acid derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5a4 | Staphylococcus aureus | 64 | [17] |

| Compound 5a7 | Escherichia coli | 128 | [17] |

| Compound 43a | Various bacterial strains | 0.62 mg/mL | [18] |

| Derivatives 63b, 63f, 63h, 63i, 63l | Escherichia coli | 100 | [18] |

| Derivatives 93a-c | S. aureus, E. coli | 2 | [18] |

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antibacterial agent.[19]

Materials:

-

96-well microtiter plates

-

Test compound (substituted quinoline carboxylic acid)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.[19]

-

Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[20] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[20]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[19] This will result in a final volume of 100 µL per well. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[19]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[21]

Antiviral Activity

The emergence of drug-resistant viral strains and the limited availability of effective antiviral therapies for many viral infections have spurred the search for novel antiviral agents. Substituted quinoline carboxylic acids have demonstrated promising antiviral activity against a range of viruses.

A key mechanism of antiviral action for some quinoline-4-carboxylic acid derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[22] As with their anticancer activity, this inhibition leads to the depletion of pyrimidines, which are essential for viral replication. By targeting a host factor rather than a viral protein, these compounds may have a higher barrier to the development of viral resistance.[22]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected substituted quinoline carboxylic acid derivatives.

| Compound ID | Virus | Cell Line | EC50/IC50 | Reference |

| C12 | Vesicular Stomatitis Virus (VSV) | MDCK | 0.110 µM | [22] |

| C18 | Vesicular Stomatitis Virus (VSV) | MDCK | 0.96 µM | [22] |

| C44 | Vesicular Stomatitis Virus (VSV) | MDCK | 2 nM | [22] |

| C44 | WSN-Influenza | MDCK | 41 nM | [22] |

| 6aw | EV-D68, EV-A71, CVB3 | Not specified | Single-digit to submicromolar | [23] |

Substituted quinoline carboxylic acids represent a highly versatile and valuable scaffold in modern drug discovery. Their demonstrated potential across a wide range of therapeutic areas, including oncology, inflammation, infectious diseases, and virology, underscores their importance in medicinal chemistry. The ability to systematically modify the quinoline core and the carboxylic acid functionality allows for the optimization of potency, selectivity, and pharmacokinetic properties. The mechanisms of action, which often involve the inhibition of key enzymes and signaling pathways, provide a solid foundation for rational drug design. The experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, facilitating the continued exploration and development of this promising class of compounds into novel and effective therapeutics. Future research efforts should focus on further elucidating structure-activity relationships, identifying novel molecular targets, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijmphs.com [ijmphs.com]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of broad-spectrum enterovirus antivirals based on quinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Research Landscape of 7-Chloro-2,8-dimethylquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide, therefore, aims to provide a valuable resource by:

-

Presenting the known fundamental properties of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid.

-

Proposing plausible synthetic pathways based on established methodologies for analogous quinoline-3-carboxylic acid derivatives.

-

Detailing generalized experimental protocols for these synthetic routes.

-

Summarizing the biological activities of structurally related compounds to infer potential areas of pharmacological interest for the title compound.

This document serves as a foundational tool for researchers initiating studies on this compound, offering a starting point for its synthesis and potential biological evaluation.

Core Compound Properties

| Property | Value |

| CAS Number | 948290-22-0 |

| Molecular Formula | C₁₂H₁₀ClNO₂ |

| Molecular Weight | 235.67 g/mol |

| SMILES | Cc1nc2c(C)c(Cl)ccc2cc1C(O)=O |

Plausible Synthetic Methodologies

The synthesis of this compound has not been explicitly described in the scientific literature. However, based on well-established named reactions for the synthesis of quinoline-3-carboxylic acids, two primary synthetic routes can be proposed: the Gould-Jacobs reaction and a modified Doebner-von Miller reaction.

Proposed Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, which can be subsequently converted to the desired quinoline.[1][2][3] The proposed pathway would involve the reaction of 3-chloro-2-methylaniline with a diethyl acylmalonate followed by cyclization, hydrolysis, and a final chlorination/aromatization step.

Caption: Proposed Gould-Jacobs synthesis workflow for the target compound.

Proposed Synthesis via Doebner-von Miller Reaction Analogue

The Doebner-von Miller reaction is another classical method for quinoline synthesis, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4][5][6] A modification of this reaction, starting with 3-chloro-2-methylaniline and an appropriate β-keto ester, could lead to the formation of the quinoline core.

Caption: Proposed Doebner-von Miller-like synthesis workflow.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for the proposed synthetic routes. These would require optimization for the specific substrates involved in the synthesis of this compound.

Gould-Jacobs Reaction Protocol

Step 1: Condensation

-

In a round-bottom flask, equimolar amounts of 3-chloro-2-methylaniline and diethyl 2-acetylmalonate are mixed.

-

The mixture is heated, typically at 100-150°C, for 2-4 hours, often under vacuum to remove the ethanol byproduct.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

The crude intermediate adduct is purified, for example, by recrystallization.

Step 2: Thermal Cyclization

-

The purified adduct is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

The mixture is heated to a high temperature, usually around 250°C, for 30-60 minutes.

-

Upon cooling, the cyclized product, 4-hydroxy-7-chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester, precipitates and is collected by filtration.

Step 3: Hydrolysis

-

The ethyl ester is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed.

-

The solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The 4-hydroxy-7-chloro-2,8-dimethylquinoline-3-carboxylic acid is collected by filtration and washed with water.

Step 4: Chlorination and Aromatization

-

The 4-hydroxyquinoline derivative is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in a solvent like DMF.

-

The reaction mixture is heated, and the progress is monitored by TLC.

-

After completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the final product, which can be further purified by chromatography or recrystallization.

Doebner-von Miller Reaction Analogue Protocol

Step 1: Condensation and Cyclization

-

3-chloro-2-methylaniline and ethyl acetoacetate are reacted in the presence of an acid catalyst (e.g., polyphosphoric acid or a Lewis acid).

-

The mixture is heated to promote both the initial condensation and the subsequent cyclization to form 4-hydroxy-7-chloro-2,8-dimethylquinoline.

-

The product is isolated and purified.

Step 2: Chlorination

-

The 4-hydroxyquinoline is converted to 4,7-dichloro-2,8-dimethylquinoline using a chlorinating agent like POCl₃, as described in the Gould-Jacobs protocol.

Step 3: Cyanation

-

The 4-chloro group is displaced by a cyanide group. This can be achieved using a cyanide salt (e.g., KCN or NaCN) in a polar aprotic solvent like DMSO or DMF, often with heating.

Step 4: Hydrolysis

-

The resulting 7-chloro-2,8-dimethylquinoline-3-carbonitrile is hydrolyzed to the carboxylic acid under either acidic or basic conditions with heating.

-

The final product is isolated by adjusting the pH to its isoelectric point to induce precipitation.

Inferred Biological Activities from Structurally Related Compounds

While no biological data exists for this compound, the quinoline scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of quinoline carboxylic acids have shown a wide range of biological activities.

| Compound Class | Reported Biological Activities | Potential Relevance for Target Compound |

| Quinolone-3-carboxylic acids | Antibacterial (DNA gyrase and topoisomerase IV inhibitors), anticancer.[7][8] | The core structure suggests potential as an antibacterial or anticancer agent. |

| 7-Chloroquinoline derivatives | Antimalarial, anticancer, anti-inflammatory.[9][10] | The 7-chloro substitution is a key feature in many antimalarial drugs and may confer similar properties. |

| Substituted Quinoline-3-carboxylic acids | Antiproliferative against various cancer cell lines (e.g., MCF-7, K562).[8] | The carboxylic acid at the 3-position is a common feature in biologically active quinolines. |

Conclusion and Future Directions

This compound represents an unexplored area of chemical and pharmacological research. This guide provides a theoretical framework for its synthesis based on established and reliable reactions. The biological activities of related compounds suggest that this molecule could be a valuable target for screening in antibacterial, anticancer, and anti-inflammatory assays.

Future research should focus on:

-

The successful synthesis and characterization of this compound using the proposed or other novel methods.

-

In vitro screening of the compound against a panel of bacterial strains and cancer cell lines to identify any potential biological activity.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related analogues to optimize any identified activity.

This foundational work is intended to catalyze further investigation into this promising, yet uncharacterized, chemical entity.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide on the Safety and Handling of 7-Chloro-2,8-dimethylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and chemical research. As with any novel chemical entity, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the presumed safety considerations, handling procedures, and emergency protocols for this compound, based on data from analogous compounds.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not established, related quinoline derivatives exhibit a range of hazards. Based on the data for analogous compounds, it is prudent to handle this compound as potentially hazardous.

Anticipated Hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The following table summarizes the GHS classifications for similar compounds.

| Compound Name | GHS Hazard Statements |